molecular formula C13H20N4O B2600657 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one CAS No. 2176124-73-3

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one

Cat. No.: B2600657
CAS No.: 2176124-73-3
M. Wt: 248.33
InChI Key: PGMMLSAMKATNHI-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one is a heterocyclic compound that contains both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of aza-Michael addition reactions, where NH-heterocycles are added to activated alkenes to form the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aza-Michael addition reactions followed by cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and triazole rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one is unique due to the presence of both azetidine and triazole rings, which impart distinct chemical and biological properties. The cyclopentyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one is a synthetic organic molecule that combines an azetidine ring, a triazole moiety, and a cyclopentyl group. This unique structural combination is expected to impart significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the triazole ring is particularly noteworthy as it is associated with various pharmacological properties, including antifungal and anticancer activities.

Structural Features

Feature Description
Azetidine Ring A four-membered nitrogen-containing ring known for its biological activity.
Triazole Moiety A five-membered ring that enhances antifungal properties by inhibiting cytochrome P450 enzymes.
Cyclopentyl Group A five-membered carbon ring that may influence lipophilicity and receptor interactions.

Antifungal Activity

The triazole component of the compound is recognized for its ability to inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is similar to well-known antifungal agents like fluconazole and voriconazole. Preliminary studies suggest that compounds with triazole moieties can exhibit potent antifungal action against various strains of fungi, including Candida and Aspergillus species .

Anticancer Properties

Research indicates that azetidine derivatives can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The combination of azetidine and triazole rings in this compound may lead to enhanced cytotoxic effects against cancer cell lines. Studies on structurally similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.

Antimicrobial Activity

The azetidine structure has been linked to antimicrobial properties, making this compound a candidate for further exploration as an antimicrobial agent. The interaction between the azetidine and triazole rings may provide a synergistic effect that enhances its overall antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety likely inhibits enzymes involved in critical metabolic pathways in fungi and cancer cells.
  • Receptor Modulation : The structural features may allow the compound to bind to various receptors, modulating their activity and influencing cellular responses.

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of triazole-containing compounds against Candida albicans. Results showed that derivatives with azetidine structures demonstrated significant inhibition of fungal growth, suggesting potential therapeutic applications for treating fungal infections.

Study 2: Anticancer Activity

In vitro testing on human breast cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways .

Properties

IUPAC Name

2-cyclopentyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(5-11-3-1-2-4-11)16-6-12(7-16)8-17-10-14-9-15-17/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMMLSAMKATNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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